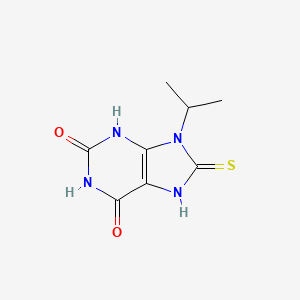
N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The core structure of 1,8-naphthyridine is found in various pharmacologically active molecules, making it a significant target in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide typically involves the reaction of 2-aminopyridine derivatives with acetic anhydride under specific conditions . One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures . These methods are designed to be eco-friendly, safe, and atom-economical .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acetyl or aroyl isothiocyanates are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and ligands for metal complexes.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Medicine: It serves as a core structure in the development of new pharmaceuticals, particularly antibiotics.
Mécanisme D'action
The mechanism of action of N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can inhibit bacterial enzymes, leading to the disruption of essential bacterial processes . In anticancer research, it may interact with DNA or proteins involved in cell proliferation, thereby inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
- 7-acetamido-1,8-naphthyridin-4(1H)-one
- 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
Comparison: N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propriétés
Numéro CAS |
6959-01-9 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
N-(4-oxo-1H-1,8-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)12-9-5-8(15)7-3-2-4-11-10(7)13-9/h2-5H,1H3,(H2,11,12,13,14,15) |
Clé InChI |
RKGNGARJXDQUCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=O)C2=C(N1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)



![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)




